molecular formula C14H12ClNO2 B6381520 4-(3-Acetylaminophenyl)-2-chlorophenol, 95% CAS No. 1261928-70-4

4-(3-Acetylaminophenyl)-2-chlorophenol, 95%

Cat. No. B6381520
CAS RN: 1261928-70-4
M. Wt: 261.70 g/mol
InChI Key: AEOVSVHSNMHEAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Acetylaminophenyl)-2-chlorophenol, 95% (4-AAPC) is an organic compound that is used in a variety of scientific research applications. It is a white crystalline solid that is soluble in a variety of organic solvents. 4-AAPC has a wide range of chemical and biological properties that make it an ideal compound for research.

Scientific Research Applications

4-(3-Acetylaminophenyl)-2-chlorophenol, 95% has a wide range of scientific research applications. It is used as a reagent in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antibiotics. It is also used as a catalyst in the synthesis of polymers and other organic compounds. In addition, 4-(3-Acetylaminophenyl)-2-chlorophenol, 95% is used in the study of the structure and function of proteins, nucleic acids, and other biological molecules. It is also used in the study of enzyme kinetics and the development of new drugs.

Mechanism of Action

The mechanism of action of 4-(3-Acetylaminophenyl)-2-chlorophenol, 95% is not fully understood. It is thought to act as a competitive inhibitor of enzymes involved in the synthesis of proteins, nucleic acids, and other biological molecules. It is also thought to have an effect on the activity of other enzymes, such as those involved in the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Acetylaminophenyl)-2-chlorophenol, 95% are not fully understood. It is thought to have an effect on the activity of enzymes involved in the synthesis of proteins, nucleic acids, and other biological molecules. It is also thought to have an effect on the metabolism of drugs. In addition, 4-(3-Acetylaminophenyl)-2-chlorophenol, 95% has been shown to have an inhibitory effect on the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3-Acetylaminophenyl)-2-chlorophenol, 95% in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. The major limitation of 4-(3-Acetylaminophenyl)-2-chlorophenol, 95% is that it is not approved for use in humans and animals, so it cannot be used in clinical trials. In addition, 4-(3-Acetylaminophenyl)-2-chlorophenol, 95% is not very stable and can degrade over time, so it must be stored and handled carefully.

Future Directions

The future directions for 4-(3-Acetylaminophenyl)-2-chlorophenol, 95% research include the development of new methods of synthesis, the study of its effects on enzymes involved in the synthesis of proteins and nucleic acids, the development of new drugs based on its mechanism of action, and the study of its effects on the growth of bacteria. In addition, further research is needed to understand the biochemical and physiological effects of 4-(3-Acetylaminophenyl)-2-chlorophenol, 95% and to develop new methods of using it in laboratory experiments.

Synthesis Methods

4-(3-Acetylaminophenyl)-2-chlorophenol, 95% can be synthesized using a variety of methods. The most common method is to react 3-aminophenol with acetic anhydride in the presence of a base such as pyridine or sodium hydroxide. The reaction produces 4-(3-Acetylaminophenyl)-2-chlorophenol, 95% as the major product and 3-acetylaminophenol as a minor byproduct. Other methods of synthesis include the reaction of 3-aminophenol with an alkyl halide, such as ethyl bromide, in the presence of a base. This method produces 4-(3-Acetylaminophenyl)-2-chlorophenol, 95% as the major product and 3-amino-2-chlorophenol as a minor byproduct.

properties

IUPAC Name

N-[3-(3-chloro-4-hydroxyphenyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-9(17)16-12-4-2-3-10(7-12)11-5-6-14(18)13(15)8-11/h2-8,18H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOVSVHSNMHEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10686031
Record name N-(3'-Chloro-4'-hydroxy[1,1'-biphenyl]-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Acetylaminophenyl)-2-chlorophenol

CAS RN

1261928-70-4
Record name N-(3'-Chloro-4'-hydroxy[1,1'-biphenyl]-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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